molecular formula C14H24INO B12604810 N,N-Dicyclohexyl-2-iodoacetamide CAS No. 879011-85-5

N,N-Dicyclohexyl-2-iodoacetamide

Cat. No.: B12604810
CAS No.: 879011-85-5
M. Wt: 349.25 g/mol
InChI Key: IIGVVHGTRHCDMG-UHFFFAOYSA-N
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Description

N,N-Dicyclohexyl-2-iodoacetamide is an organic compound with the molecular formula C14H24INO It is characterized by the presence of two cyclohexyl groups attached to a nitrogen atom, which is further connected to an iodoacetamide moiety

Preparation Methods

N,N-Dicyclohexyl-2-iodoacetamide can be synthesized through the reaction of 2-chloro-N,N-dicyclohexylacetamide with potassium iodide in 2-butanone at reflux for 10 hours . This method involves the substitution of the chlorine atom with an iodine atom, resulting in the formation of the desired compound.

Chemical Reactions Analysis

N,N-Dicyclohexyl-2-iodoacetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Common reagents used in these reactions include potassium iodide, acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Dicyclohexyl-2-iodoacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the modification of biomolecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dicyclohexyl-2-iodoacetamide involves its ability to undergo substitution reactions, where the iodine atom can be replaced by other nucleophiles. This property makes it useful in the modification of various molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.

Comparison with Similar Compounds

N,N-Dicyclohexyl-2-iodoacetamide can be compared with other similar compounds such as N,N-Dicyclohexylcarbodiimide and N,N-Dicyclohexylacetamide. While all these compounds contain cyclohexyl groups attached to a nitrogen atom, their chemical properties and applications differ:

    N,N-Dicyclohexylcarbodiimide: Primarily used as a coupling agent in peptide synthesis.

    N,N-Dicyclohexylacetamide: Used as an intermediate in organic synthesis.

Properties

CAS No.

879011-85-5

Molecular Formula

C14H24INO

Molecular Weight

349.25 g/mol

IUPAC Name

N,N-dicyclohexyl-2-iodoacetamide

InChI

InChI=1S/C14H24INO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h12-13H,1-11H2

InChI Key

IIGVVHGTRHCDMG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)CI

Origin of Product

United States

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